molecular formula C33H42O19 B12778469 3',5,7-Tri-O-(beta-hydroxyethyl)rutoside CAS No. 81793-49-9

3',5,7-Tri-O-(beta-hydroxyethyl)rutoside

Cat. No.: B12778469
CAS No.: 81793-49-9
M. Wt: 742.7 g/mol
InChI Key: RKQVQFBJUJVQEV-VVSTWUKXSA-N
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Description

3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside is a semisynthetic flavonoid derivative of rutoside, also known as rutin. It is a compound that has been modified to include hydroxyethyl groups at specific positions on the rutoside molecule. This modification enhances its solubility and bioavailability, making it more effective for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside typically involves the hydroxyethylation of rutin. This process can be carried out using ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction conditions often include controlled temperature and pressure to ensure the selective addition of hydroxyethyl groups at the 3’, 5, and 7 positions .

Industrial Production Methods: Industrial production of 3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various hydroxyethylated derivatives .

Scientific Research Applications

3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside involves its interaction with the microvascular endothelium. It reduces capillary permeability and edema by stabilizing the endothelial barrier. This action is mediated through the modulation of various molecular pathways, including the inhibition of inflammatory mediators and the enhancement of endothelial cell function .

Comparison with Similar Compounds

  • Monoxerutin
  • Dihydroxyethylrutoside
  • Troxerutin
  • Tetrahydroxyethylrutoside

Comparison: Compared to these similar compounds, 3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside has unique properties due to the specific positioning of the hydroxyethyl groups. This positioning enhances its solubility and bioavailability, making it more effective in certain applications. Additionally, its specific molecular structure allows for targeted interactions with biological pathways, providing distinct therapeutic benefits .

Properties

CAS No.

81793-49-9

Molecular Formula

C33H42O19

Molecular Weight

742.7 g/mol

IUPAC Name

5,7-bis(2-hydroxyethoxy)-2-[4-hydroxy-3-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-17(37)18(10-15)46-8-5-35/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1

InChI Key

RKQVQFBJUJVQEV-VVSTWUKXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)O)OCCO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)O)OCCO)O)O)O)O)O)O

Origin of Product

United States

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